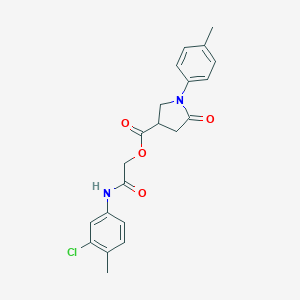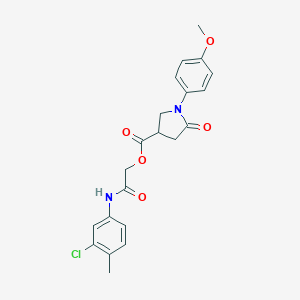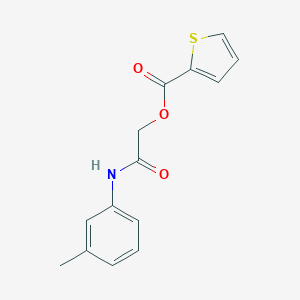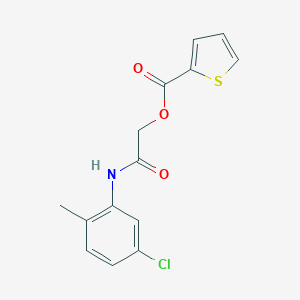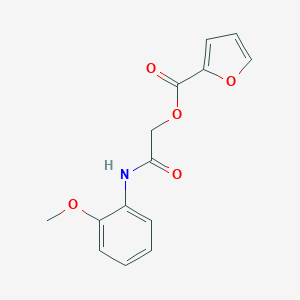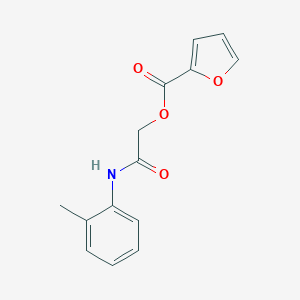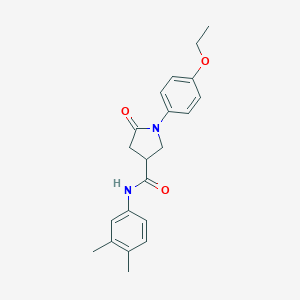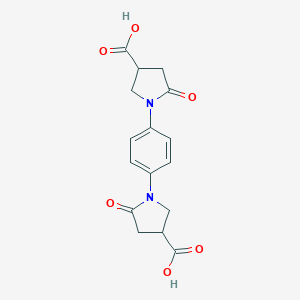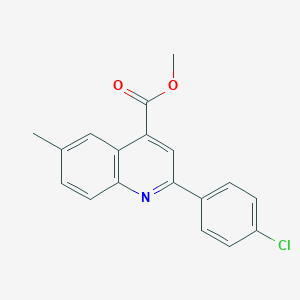
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTS and is known for its unique chemical and physical properties.
作用机制
The mechanism of action of DMTS is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer development. DMTS has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
DMTS has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. DMTS has also been shown to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One of the main advantages of using DMTS in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of inflammation and cancer development. However, one limitation of using DMTS is its potential toxicity, which can vary depending on the dose and duration of exposure.
未来方向
There are several future directions for research on DMTS, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Additionally, researchers may explore the use of DMTS in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects. Finally, future studies may investigate the potential use of DMTS as a diagnostic tool for detecting inflammation and cancer.
合成方法
DMTS can be synthesized using various methods, including the reaction of 2-thiophenesulfonic acid with N,N-dimethyl-5-(bromomethyl)-2,3,4,5-tetramethyl-1,8-naphthyridin-4-amine in the presence of a base. The product obtained is then treated with an acid to yield DMTS.
科学研究应用
DMTS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicine, where DMTS has been shown to exhibit anti-inflammatory and anti-cancer properties. DMTS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide |
|---|---|
分子式 |
C23H29NO5S2 |
分子量 |
463.6 g/mol |
IUPAC 名称 |
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H29NO5S2/c1-22(2)9-13(25)19-15(11-22)29-16-12-23(3,4)10-14(26)20(16)21(19)17-7-8-18(30-17)31(27,28)24(5)6/h7-8,21H,9-12H2,1-6H3 |
InChI 键 |
ZPABZGTUJDBGFY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



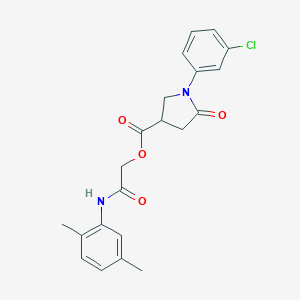
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
